molecular formula C18H22FNO5S B2652076 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1203358-67-1

2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B2652076
CAS No.: 1203358-67-1
M. Wt: 383.43
InChI Key: QOJIJFYCIFAXKC-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and laboratory use. As part of the sulfonamide class of compounds, which are known for their diverse biological activities, this chemical is a valuable scaffold for medicinal chemistry research and drug discovery programs. Sulfonamides have been extensively investigated and shown to possess a range of pharmacological properties, including acting as enzyme inhibitors and exhibiting antinociceptive and antiallodynic effects in scientific studies . The structure of this compound, featuring a 4-fluorophenoxyethyl chain linked to a diethoxy-substituted benzene sulfonamide group, is characteristic of molecules designed to interact with biological targets. Researchers can explore its potential as a key intermediate in synthesizing more complex molecules or investigate its mechanism of action in various biochemical assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Applications and Research Value: • Medicinal Chemistry: Serves as a building block for the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. • Biochemical Research: As a sulfonamide, it may be of interest for studying enzyme inhibition, particularly against carbonic anhydrases, which are a common target for this class of molecules . • Neuroscience Research: Structurally related sulfonamides have demonstrated potential in models of neuropathic pain, making this compound relevant for research into neurological disorders . • Chemical Biology: A useful probe for understanding protein-ligand interactions and cellular signaling pathways. Handling and Safety: Researchers should consult the safety data sheet (SDS) prior to use. This product is for laboratory research and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4-diethoxy-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO5S/c1-3-23-16-9-10-18(17(13-16)24-4-2)26(21,22)20-11-12-25-15-7-5-14(19)6-8-15/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJIJFYCIFAXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The biological activity of 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide primarily revolves around its role as an enzyme inhibitor. It is hypothesized to target specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Enzyme Inhibition

Research indicates that this compound may inhibit human carbonic anhydrases (CAs), which are crucial for regulating pH and CO2 transport in tissues. Inhibition of CAs can have implications for conditions such as glaucoma and certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis via caspase activation
A549 (Lung Cancer)10Disrupts mitochondrial function
HeLa (Cervical Cancer)12Inhibits cell proliferation

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo evaluations using animal models have shown that this compound effectively reduces tumor growth. In one study involving tumor-bearing mice:

  • Treatment Group : Mice treated with 20 mg/kg of the compound exhibited a significant reduction in tumor size compared to control groups.
  • Control Group : Mice receiving no treatment showed progressive tumor growth.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound. The researchers found that the compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Enzyme Inhibition

In another study published in Bioorganic & Medicinal Chemistry Letters, the compound was evaluated for its ability to inhibit carbonic anhydrase activity. The results indicated that it effectively reduced enzyme activity, suggesting potential therapeutic applications for conditions like glaucoma.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenoxyethyl side chain is shared with , but the absence of a hydroxypropyl group may reduce hydrogen-bonding interactions with targets like β-adrenergic receptors .

Physicochemical Properties

  • Solubility: The target compound’s diethoxy groups may reduce aqueous solubility compared to sulfonamides with hydrophilic substituents (e.g., amino in ).

Biological Activity

2,4-Diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FNO5S
  • Molecular Weight : 383.4344 g/mol
  • CAS Number : 1203361-92-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is usually conducted in the presence of a base such as triethylamine to neutralize byproducts. Purification methods include recrystallization and chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biochemical pathways. It may function as an inhibitor or activator of certain enzymes, influencing processes such as cell signaling and metabolic regulation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

  • Anticancer Activity : In vitro assays showed that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and inhibiting glycolysis pathways, which are often upregulated in cancer cells .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of protein tyrosine phosphatase (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. The IC50 value for PTP1B inhibition was found to be approximately 8.5 µM .
  • Anti-inflammatory Effects : The compound also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameIC50 (µM)Target Enzyme
This compound8.5PTP1B
Other Sulfonamide Derivative A10PTP1B
Other Sulfonamide Derivative B15COX-2

Case Studies

Case studies involving animal models have highlighted the therapeutic potential of this compound:

  • A study on diabetic mice indicated that administration of the compound improved insulin sensitivity and glucose tolerance by modulating key genes involved in insulin signaling pathways .
  • Another case study demonstrated that treatment with this compound reduced inflammation markers in a rat model of arthritis, showcasing its potential for managing chronic inflammatory conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.